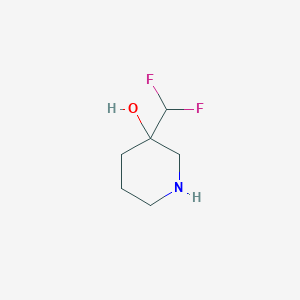
3-(Difluoromethyl)piperidin-3-ol
Vue d'ensemble
Description
3-(Difluoromethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Difluoromethyl)piperidin-3-ol is a chemical compound featuring a difluoromethyl group attached to a piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The unique structural attributes of this compound suggest that it may influence various biological pathways, making it a valuable candidate for further research.
- Molecular Formula : C7H10F2N1O
- Molecular Weight : Approximately 187.62 g/mol
- Appearance : Typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Hydroxyl Group : Facilitates hydrogen bonding and enhances the compound's reactivity.
- Difluoromethyl Group : Improves metabolic stability and influences binding affinity to biological targets, such as neurotransmitter receptors .
Biological Activity and Therapeutic Potential
Research indicates that derivatives of piperidine, including this compound, exhibit diverse biological activities, particularly in the context of neurological disorders. The compound may act as an antagonist for NMDA receptors, suggesting potential therapeutic effects in treating conditions like depression and anxiety disorders.
Potential Applications
- Neuroprotective Effects : Modulation of neurotransmitter systems could lead to protective effects against neurodegenerative diseases.
- Drug Development : As a building block in medicinal chemistry, it can be used to synthesize analogs with enhanced pharmacological profiles.
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in various biological processes .
Case Studies and Research Findings
Several studies have explored the implications of this compound in drug discovery:
Structure-Activity Relationship (SAR)
The unique structural features of this compound allow for extensive modifications, leading to a variety of analogs. This flexibility facilitates the exploration of SAR, which is crucial in determining how structural changes affect biological activity.
Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with difluoromethyl and hydroxyl groups | Potential NMDA receptor antagonist |
| 4-(Difluoromethyl)piperidin-4-ol | Similar difluoromethyl group but at different position | Varies; specific activities not well-documented |
Propriétés
IUPAC Name |
3-(difluoromethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-5(8)6(10)2-1-3-9-4-6/h5,9-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTKXROZFAJDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















